

3-Methoxy-5-methylpyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Methoxy-5-methylpyridine**

Cat. No.: **B1603579**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **3-Methoxy-5-methylpyridine**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **3-Methoxy-5-methylpyridine**, a substituted pyridine derivative of interest to researchers and professionals in drug development and synthetic organic chemistry. The information is presented to not only detail its characteristics but also to explain the causality behind its chemical behavior and synthetic utility.

Core Chemical and Physical Properties

3-Methoxy-5-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy and a methyl group. These substitutions significantly influence the electron density of the aromatic ring, thereby dictating its reactivity and potential as a synthetic building block.

A summary of its key physical and chemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO	
Molecular Weight	123.15 g/mol	[1]
CAS Number	78210-42-1	[1]
Appearance	Not specified (likely a liquid or low-melting solid)	
InChI Key	VLPWXHZDGMUMBR-UHFFFAOYSA-N	[1]

Spectroscopic Characterization: A Validating Framework

Spectroscopic analysis is fundamental to confirming the identity and purity of **3-Methoxy-5-methylpyridine**. The expected spectral data serve as a self-validating system for its synthesis and subsequent reactions.

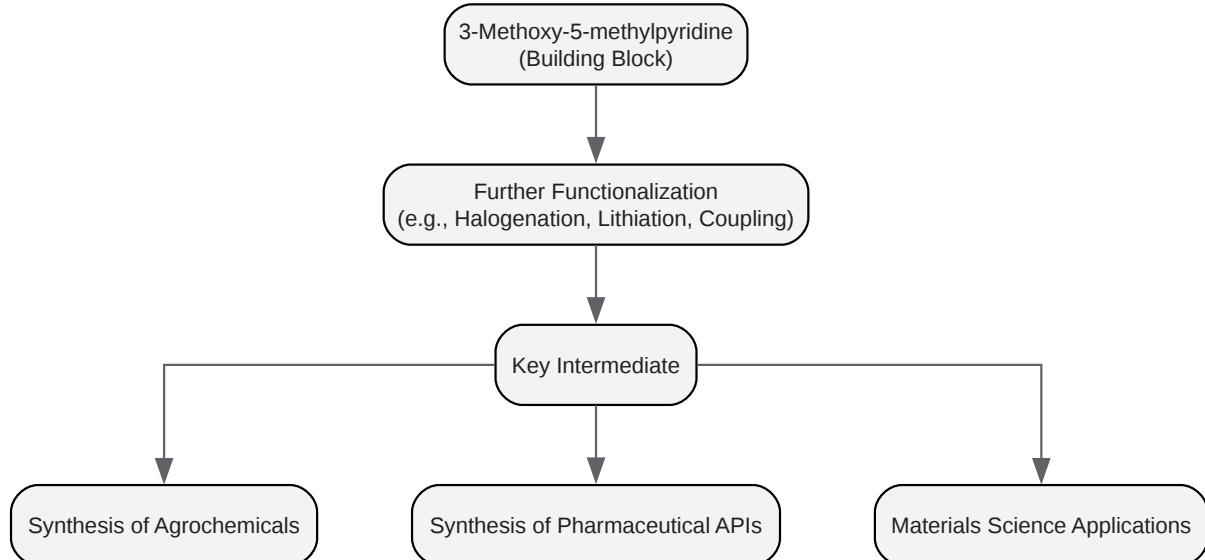
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy substituents. The protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The methoxy group protons will present as a singlet around δ 3.8-4.0 ppm, and the methyl group protons will appear as a singlet around δ 2.3-2.5 ppm. The exact chemical shifts and coupling constants would provide definitive structural confirmation.
- ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The carbons of the pyridine ring will resonate in the downfield region (δ 120-150 ppm), while the methoxy and methyl carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methoxy-5-methylpyridine** would be characterized by several key absorption bands. C-H stretching vibrations from the aromatic ring and the methyl group would appear around $3000\text{-}3100\text{ cm}^{-1}$ and $2850\text{-}2960\text{ cm}^{-1}$, respectively. The C=N and C=C stretching vibrations of the pyridine ring are expected in the $1400\text{-}1600\text{ cm}^{-1}$ region. A prominent C-O stretching band for the methoxy group should be observable around $1000\text{-}1300\text{ cm}^{-1}$.^[2]

Mass Spectrometry (MS)


Mass spectrometry would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z = 123.15$). The fragmentation pattern would be indicative of the pyridine structure, with initial loss of methyl or methoxy groups being common fragmentation pathways.

Synthesis and Reactivity

The synthesis of **3-Methoxy-5-methylpyridine** can be approached through various strategies, often involving the modification of a pre-existing pyridine ring.

Proposed Synthetic Pathway

A plausible synthesis could start from 3,5-dibromopyridine. A nucleophilic aromatic substitution reaction with sodium methoxide can introduce the methoxy group, followed by a coupling reaction (e.g., Suzuki or Stille coupling) to introduce the methyl group.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxy-5-methylpyridine | CymitQuimica [cymitquimica.com]
- 2. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [3-Methoxy-5-methylpyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1603579#3-methoxy-5-methylpyridine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com